molecular formula C19H19N3O3S B11025312 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11025312
M. Wt: 369.4 g/mol
InChI Key: NTTCPMMMMJWWTB-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
    • The core structure consists of a benzodioxin ring system (a fused benzene and dioxane ring).
    • Attached to the benzodioxin ring, we have a thiazole ring (a five-membered ring containing sulfur and nitrogen atoms).
    • Additionally, there’s a pyrrole ring (a five-membered ring containing nitrogen) and a carboxamide functional group.
  • The compound’s full name reflects its substituents and connectivity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound likely interacts with specific receptors or enzymes .
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C19H19N3O3S

    Molecular Weight

    369.4 g/mol

    IUPAC Name

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C19H19N3O3S/c1-2-5-14-17(26-19(21-14)22-8-3-4-9-22)18(23)20-13-6-7-15-16(12-13)25-11-10-24-15/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,20,23)

    InChI Key

    NTTCPMMMMJWWTB-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

    Origin of Product

    United States

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